Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H14BrNO3 . It has a molecular weight of 312.16 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate involves two stages . In the first stage, benzyl 4-oxo-1-piperidinecarboxylate is reacted with trimethylsilyl trifluoromethanesulfonate and N-ethyl-N,N-diisopropylamine in dichloromethane at 0°C for 0.5 hours . In the second stage, N-Bromosuccinimide is added and the mixture is stirred at 20°C for 16 hours .Molecular Structure Analysis
The InChI code for Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is 1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is utilized in enantioselective synthesis. For instance, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts leads to the production of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, a compound with potential in creating biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors
It serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key component in this process, has been established, highlighting its role in pharmaceutical development (Chen Xin-zhi, 2011).
Stereochemical Studies
The compound is also pivotal in stereochemical studies. For example, Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates have resulted in the formation of various derivatives, helping to understand stereochemical aspects of these reactions and their potential further transformations (Vafina et al., 2003).
Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine
This compound is also used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for synthesizing potent protein kinase inhibitors. The method suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNDCHNTWYMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625538 | |
Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
CAS RN |
174184-13-5 | |
Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.